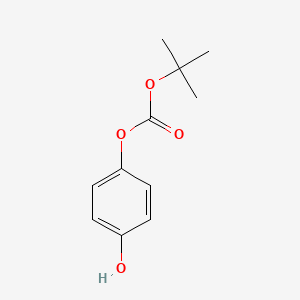

4-(Tert-butoxycarbonyloxy)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

tert-butyl (4-hydroxyphenyl) carbonate |

InChI |

InChI=1S/C11H14O4/c1-11(2,3)15-10(13)14-9-6-4-8(12)5-7-9/h4-7,12H,1-3H3 |

InChI Key |

KXUKRZZEHBUWKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butoxycarbonyloxy Phenol and Its Analogues

O-tert-Butoxycarbonylation of Phenolic Substrates

The protection of phenols as their tert-butyl carbonate derivatives is a common and crucial transformation in multi-step organic synthesis. This section explores various approaches to achieve this, from classical esterification to modern, greener alternatives.

Direct Esterification and Acylation Approaches

The direct esterification of phenols to form tert-butyl carbonates can be achieved through several acylation methods. A prevalent reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction typically proceeds in the presence of a base, which deprotonates the phenol (B47542) to enhance its nucleophilicity, facilitating the attack on the electrophilic carbonyl carbon of the Boc anhydride. Common bases employed include amines such as triethylamine (B128534) and 4-(dimethylamino)pyridine (DMAP).

The Schotten-Baumann reaction conditions, which involve the use of an acylating agent in the presence of an aqueous base, can be adapted for this purpose. However, the direct reaction of phenols with Boc₂O often requires a catalyst to proceed efficiently, especially for less reactive phenols. The choice of solvent can also influence the reaction rate and yield, with aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) being commonly used. While effective, these traditional methods can sometimes be hampered by the need for stoichiometric amounts of base and the potential for side reactions.

Catalytic Methods for Selective Protection (e.g., Triphenylphosphine-catalyzed)

To overcome the limitations of direct acylation, various catalytic methods have been developed for the O-tert-butoxycarbonylation of phenols. One notable example is the use of triphenylphosphine (B44618) (PPh₃) as an organocatalyst. This method offers a mild and selective approach for the protection of phenols with Boc₂O.

The reaction proceeds under neutral conditions, often neat or in minimal solvent, which is advantageous from a green chemistry perspective. The proposed mechanism involves the nucleophilic attack of triphenylphosphine on the di-tert-butyl dicarbonate, forming a reactive phosphonium (B103445) salt intermediate. This intermediate then activates the Boc group, facilitating its transfer to the phenolic oxygen. A key advantage of the triphenylphosphine-catalyzed method is its high chemoselectivity. It allows for the preferential protection of phenols in the presence of other nucleophilic functional groups like alcohols and amines, which are typically more reactive under standard basic conditions. This selectivity is attributed to the specific interaction between the catalyst and the phenolic hydroxyl group.

| Catalyst | Reagent | Conditions | Key Features |

| Triphenylphosphine | Di-tert-butyl dicarbonate | Neat or minimal solvent, room temperature | High chemoselectivity for phenols, mild conditions |

Eco-Sustainable and Green Chemistry Syntheses (e.g., Water-mediated Protocols)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of 4-(tert-butoxycarbonyloxy)phenol, this includes exploring water as a reaction medium. The mono-O-tert-butoxycarbonylation of hydroquinone (B1673460), the precursor to this compound, presents a challenge due to the potential for double protection.

Green chemistry approaches aim to minimize the use of hazardous organic solvents and reagents. Water-mediated protocols for Boc protection are highly desirable. While specific, detailed procedures for the synthesis of this compound in water are not extensively documented in readily available literature, the principles of phase-transfer catalysis could be applied. Using a phase-transfer catalyst would allow the reaction between the water-insoluble di-tert-butyl dicarbonate and the water-soluble phenoxide ion to occur at the interface of the two phases. This approach would eliminate the need for a large volume of organic solvent. Furthermore, the development of solid acid or base catalysts that can be easily recovered and reused would also contribute to a greener synthesis.

Synthesis of Functionalized Derivatives and Precursors

The functionalization of this compound opens up possibilities for its use as a building block in more complex molecular architectures, particularly in the synthesis of polymers and in cross-coupling reactions.

Boronic Acid Derivatives (e.g., 4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid)

Boronic acids are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The synthesis of 4-((tert-butoxycarbonyl)oxy)phenyl)boronic acid allows for the introduction of the protected hydroxyphenyl moiety into various organic molecules.

A common route to arylboronic acids involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. For the synthesis of 4-((tert-butoxycarbonyl)oxy)phenyl)boronic acid, a suitable starting material would be 4-bromophenol, which is first protected with the Boc group to yield 4-bromo-1-(tert-butoxycarbonyloxy)benzene. This intermediate can then undergo a palladium-catalyzed borylation reaction with B₂pin₂ to form the corresponding boronate ester. Subsequent hydrolysis of the boronate ester yields the desired 4-((tert-butoxycarbonyl)oxy)phenyl)boronic acid. A patent describes a one-pot method for preparing tert-butoxycarbonyl phenylboronic acid from the corresponding carboxyl phenylboronic acid using thionyl chloride and a tert-butoxide base. google.com

| Precursor | Reagents | Catalyst | Product |

| 4-Bromophenol | 1. Di-tert-butyl dicarbonate, Base; 2. Bis(pinacolato)diboron | Palladium catalyst (e.g., Pd(dppf)Cl₂) | 4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid |

| Carbonyl phenylboronic acid | Thionyl chloride, tert-Butoxide base | - | tert-Butoxycarbonyl phenylboronic acid google.com |

Styrene (B11656) Derivatives for Polymerization (e.g., 4-((tert-butoxycarbonyl)oxy)styrene)

Styrene derivatives are important monomers for the synthesis of a wide range of polymers. 4-((tert-butoxycarbonyl)oxy)styrene is a key monomer for the production of poly(4-hydroxystyrene), a polymer widely used in photoresist technology for microelectronics fabrication. The Boc-protected monomer allows for controlled polymerization, and the protecting group can be subsequently removed to unmask the phenolic hydroxyl groups.

The synthesis of 4-((tert-butoxycarbonyl)oxy)styrene typically starts from 4-hydroxystyrene. The phenolic hydroxyl group of 4-hydroxystyrene is reacted with di-tert-butyl dicarbonate in the presence of a suitable base to afford the desired monomer. An alternative synthesis of a similar compound, 4-t-butoxystyrene, involves the reaction of the Grignard reagent derived from 4-chlorostyrene (B41422) with t-butyl perbenzoate. prepchem.com

The polymerization of 4-((tert-butoxycarbonyl)oxy)styrene can be carried out using various techniques, including free-radical polymerization and living anionic polymerization. researchgate.netbldpharm.com Living anionic polymerization, in particular, allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The resulting poly(4-((tert-butoxycarbonyl)oxy)styrene) is a key component in chemically amplified photoresists. Upon exposure to acid, generated by a photoacid generator during the lithographic process, the tert-butoxycarbonyl group is cleaved, rendering the polymer soluble in an aqueous base developer.

| Monomer | Polymerization Method | Resulting Polymer | Application |

| 4-((tert-butoxycarbonyl)oxy)styrene | Free-radical polymerization, Living anionic polymerization | Poly(4-((tert-butoxycarbonyl)oxy)styrene) | Photoresists for microelectronics |

Preparation of Multi-Functionalized Aryl Compounds

The tert-butoxycarbonyl (Boc) group in this compound is not merely a protecting group for the phenolic hydroxyl; it also functions as a powerful directing group for ortho-lithiation. This directed ortho-metalation (DoM) strategy allows for the regioselective introduction of a wide array of electrophiles at the positions adjacent (ortho) to the carbamate (B1207046) functionality. This approach is particularly valuable for synthesizing di- and tri-substituted phenols, which can be challenging to prepare using classical electrophilic aromatic substitution methods due to issues with regioselectivity. libretexts.orgnih.gov

The general protocol for the DoM of this compound involves its treatment with a strong organolithium base, such as sec-butyllithium (B1581126) or n-butyllithium, typically in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation process. baranlab.orgorgsyn.org The resulting ortho-lithiated species is a potent nucleophile that readily reacts with a diverse range of electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. baranlab.orgresearchgate.net Subsequent removal of the Boc protecting group, often under acidic conditions, unmasks the phenolic hydroxyl group, yielding the desired multi-functionalized phenol.

A variety of electrophiles have been successfully employed in the DoM of Boc-protected phenols, leading to a wide spectrum of functionalized derivatives. For instance, reaction of the ortho-lithiated intermediate with aldehydes and ketones furnishes secondary and tertiary alcohols, respectively. Carboxylation with carbon dioxide provides salicylic (B10762653) acid derivatives, while reaction with sulfur or disulfides yields thiophenols. Halogenation can be achieved using electrophilic halogen sources. This versatility makes DoM a powerful tool for the synthesis of complex phenolic structures. uwindsor.caresearchgate.net

Below is a table summarizing representative examples of the ortho-functionalization of this compound using the DoM strategy.

| Electrophile | Reagents and Conditions | Product | Yield (%) |

| N,N-Dimethylformamide (DMF) | 1. sec-BuLi, TMEDA, THF, -78 °C; 2. DMF | 2-Formyl-4-(tert-butoxycarbonyloxy)phenol | High |

| Iodine | 1. sec-BuLi, TMEDA, THF, -78 °C; 2. I₂ | 2-Iodo-4-(tert-butoxycarbonyloxy)phenol | Good |

| Diphenyl disulfide | 1. sec-BuLi, TMEDA, THF, -78 °C; 2. (PhS)₂ | 2-(Phenylthio)-4-(tert-butoxycarbonyloxy)phenol | Good |

| Chlorotrimethylsilane | 1. sec-BuLi, TMEDA, THF, -78 °C; 2. Me₃SiCl | 2-(Trimethylsilyl)-4-(tert-butoxycarbonyloxy)phenol | High |

This table is a representation of typical reactions and yields may vary based on specific laboratory conditions.

Process Optimization and Scalability Considerations in Laboratory Synthesis

The successful transition of a synthetic procedure from a small-scale laboratory experiment to a larger, more practical scale requires careful consideration of several factors to ensure efficiency, safety, and reproducibility. The synthesis of this compound and its subsequent functionalization are no exception.

The initial preparation of this compound typically involves the reaction of hydroquinone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. nih.gov For laboratory-scale synthesis, optimizing this step involves selecting an appropriate solvent that facilitates both the reaction and product isolation. While common solvents like tetrahydrofuran or dichloromethane are effective, their volatility and potential for peroxide formation (in the case of THF) can be concerns on a larger scale. nih.gov The choice of base is also critical; mild bases such as triethylamine or 4-(dimethylamino)pyridine (DMAP) are often used. Optimization studies may focus on the stoichiometry of the reagents, reaction temperature, and reaction time to maximize the yield of the mono-protected product and minimize the formation of the di-protected hydroquinone. Purification by column chromatography is common at the lab scale, but for larger quantities, crystallization is a more practical and scalable method. researchgate.net

When considering the scalability of the directed ortho-metalation of this compound, several key aspects must be addressed. The use of highly reactive organolithium reagents necessitates strict control of reaction conditions, particularly temperature. Maintaining a consistently low temperature (e.g., -78 °C) throughout the addition of the base and the electrophile is crucial to prevent side reactions and ensure regioselectivity. On a larger scale, efficient heat transfer becomes a significant challenge. The choice of solvent can also impact scalability; while ethereal solvents are standard, their low flash points require appropriate safety precautions. researchgate.net

The order of addition of reagents can also be a critical parameter to optimize. In some cases, inverse addition, where the substrate is added to the organolithium reagent, can be beneficial. orgsyn.org Furthermore, the work-up procedure needs to be carefully designed to handle larger volumes and to efficiently remove byproducts and unreacted reagents. Quenching the reaction with a suitable reagent, followed by extraction and purification, must be optimized for both yield and purity on the desired scale.

The following table outlines key parameters and considerations for the process optimization and scalability of the synthesis and functionalization of this compound.

| Parameter | Laboratory Scale Consideration | Scalability Consideration |

| Synthesis of this compound | ||

| Solvent | THF, Dichloromethane | Evaluation of less volatile and safer alternatives |

| Base | Triethylamine, DMAP | Cost and ease of removal of the base |

| Purification | Column Chromatography | Development of a robust crystallization procedure |

| Directed Ortho-Metalation | ||

| Temperature Control | Dry ice/acetone bath | Efficient heat exchange system |

| Reagent Addition | Manual addition | Controlled addition via syringe pump or addition funnel |

| Solvent | Anhydrous ethereal solvents | Handling of flammable solvents on a larger scale |

| Work-up | Small-scale extraction | Efficient and safe quenching and extraction protocols |

By systematically addressing these factors, the laboratory synthesis of multi-functionalized aryl compounds from this compound can be optimized for both efficiency and scalability.

Chemical Reactivity, Stability, and Transformation Pathways

Hydrolytic Stability and Decomposition Mechanisms

The tert-butoxycarbonyl group is generally stable to base hydrolysis and nucleophilic reagents. nih.gov However, the stability of the Boc group on a phenol (B47542) can be influenced by the reaction conditions. While specific hydrolytic stability data for 4-(tert-butoxycarbonyloxy)phenol is not extensively detailed in the provided results, the general behavior of Boc-protected phenols suggests a significant degree of stability under neutral and basic aqueous conditions at room temperature.

Thermal Decomposition and Degradation Studies

The thermal stability of this compound and related polymers has been a subject of investigation, particularly in the context of developing stimuli-responsive materials.

Mechanisms of Sidechain Fragmentation in Copolymers

In copolymers containing tert-butoxycarbonyl protected phenols, such as those derived from 4-(tert-butoxycarbonyloxy)styrene (BSt), thermal treatment leads to the deprotection of the Boc group. researchgate.net This process typically occurs at elevated temperatures, around 200°C, and involves the elimination of isobutene and carbon dioxide. researchgate.netresearchgate.net The decomposition of the Boc group is a key step in the thermal degradation of these polymers. The mechanism involves the cleavage of the carbonate linkage, releasing the volatile byproducts and leaving a phenolic hydroxyl group on the polymer backbone. researchgate.net

The decomposition of related phenolic polymers, such as phenol-formaldehyde resins, is a complex process involving a series of reactions. nasa.gov At elevated temperatures, these reactions lead to the formation of a carbon char and the release of various volatile products, including water, methane, and phenol derivatives. nasa.gov

Impact of Thermal Stimuli on Polymer Systems

The thermal deprotection of Boc-containing polymers has practical applications in materials science. For instance, the evolution of gaseous products like isobutene and carbon dioxide during the thermal degradation of polymers with 4-(tert-butoxycarbonyloxy)styrene units can induce foaming in the polymer film. researchgate.net This phenomenon is particularly pronounced when the heating temperature is near the glass transition temperature of the polymer. researchgate.net This heat-responsive behavior has been explored for creating dismantlable adhesives, where the adhesion strength is reduced upon heating due to the degradation of the polymer. researchgate.net

Studies on acrylate (B77674) copolymers with 2-(tert-butoxycarbonyloxy)ethyl acrylate have shown that while they are stable below 150°C, they undergo rapid degradation and deprotection of the Boc group at 200°C. researchgate.net The presence of hydroxyl groups in the copolymer can accelerate this deprotection through an autocatalytic mechanism. researchgate.net

Deprotection Strategies for the O-tert-Butoxycarbonyl Group

The removal of the Boc group, known as deprotection, is a crucial step in synthetic chemistry to unmask the phenol functionality. This can be achieved under both acidic and basic conditions.

Acid-Mediated Cleavage and Mechanistic Insights

The Boc group is notoriously labile to acidic conditions. rsc.org Strong acids like trifluoroacetic acid (TFA) are commonly used for its removal. rsc.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to release the free phenol and carbon dioxide.

Aqueous phosphoric acid has been demonstrated as a mild and environmentally friendly reagent for the deprotection of tert-butyl carbamates, esters, and ethers. organic-chemistry.org This method offers high yields and a convenient workup. organic-chemistry.org Another approach involves the use of "magic blue" (tris-4-bromophenylamminium radical cation) in combination with triethylsilane, which facilitates the cleavage of the C-O bond in tert-butyl carbamates under mild conditions. organic-chemistry.org

Base-Mediated Cleavage and Its Synthetic Utility

While generally stable to bases, the Boc group on phenols can be cleaved under specific basic conditions. nih.govresearchgate.net This base-lability provides an alternative deprotection strategy, which can be advantageous when acid-sensitive functional groups are present in the molecule. researchgate.net Weak bases can be employed for this purpose, avoiding potential side reactions that might occur with strong acids. researchgate.net

The utility of base-mediated deprotection lies in its orthogonality to acid-labile protecting groups. This allows for selective deprotection in complex molecules. For example, a study demonstrated the deprotection of Boc-protected phenols using weak bases, highlighting this method as a useful tool in synthetic chemistry. researchgate.net

| Condition | Reagent | Temperature | Time | Yield (%) | Reference |

| Acid-Mediated | Aqueous Phosphoric Acid | Not specified | Not specified | High | organic-chemistry.org |

| Acid-Mediated | "Magic Blue" / Triethylsilane | Mild | Not specified | High | organic-chemistry.org |

| Base-Mediated | 1 N NaOH in THF | Room Temperature | 1 hour | 88 | researchgate.net |

| Base-Mediated | 15 N NH4OH in MeOH (2/1) | Room Temperature | 5 hours | 94 | researchgate.net |

| Base-Mediated | 25% Piperidine in CHCl3 | Room Temperature | 6 hours | 86 | researchgate.net |

| Base-Mediated | 10% DBU in CHCl3 | Room Temperature | 3 hours | 83 | researchgate.net |

Table 1: Deprotection Conditions for the O-tert-Butoxycarbonyl Group

Chemoselective Deprotection in Polyfunctional Molecules

The selective removal, or deprotection, of a protecting group in a molecule containing multiple functional groups is a critical strategy in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group, used here to protect a phenolic hydroxyl, is valued for its stability under various conditions, yet it can be removed selectively when required. thermofisher.comlibretexts.org The challenge in polyfunctional molecules is to cleave the Boc group from the phenol without affecting other sensitive groups, such as esters, ethers, or Boc-protected amines elsewhere in the molecule. wikipedia.orgyoutube.com

Traditional methods for Boc deprotection often rely on strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents. thermofisher.com However, these harsh conditions can lack chemoselectivity, leading to the undesired cleavage of other acid-labile groups. Consequently, milder and more selective methods have been developed.

Recent research has highlighted organophotoredox catalysis as a powerful tool for the chemoselective deprotection of phenolic esters and ethers. wikipedia.orgrsc.org This method uses a photoredox catalyst, such as 9-Mes-10-MeAcr⁺ClO₄⁻, in the presence of a silicon-based reagent like trimethylsilyl (B98337) chloride (TMSCl). wikipedia.org The reaction is driven by visible light and demonstrates remarkable selectivity for cleaving phenolic C-O bonds over analogous aliphatic C-O bonds. wikipedia.orgrsc.org This approach allows for the deprotection of the phenolic Boc group while preserving other functional groups that might be sensitive to reduction or strong acids. wikipedia.org

The mechanism involves the photo-oxidation of the arene ring, which generates an oxonium intermediate. This intermediate facilitates the selective cleavage of the C-O bond, a process aided by the high affinity of silicon for oxygen (oxophilicity). rsc.org

Table 1: Conditions for Chemoselective Deprotection

| Deprotection Method | Reagents and Conditions | Selectivity | Reference |

| Organophotoredox Catalysis | 9-Mes-10-MeAcr⁺ClO₄⁻ (catalyst), TMSCl, MeCN, 427 nm light | High selectivity for phenolic esters/ethers over aliphatic counterparts. | wikipedia.orgrsc.org |

| Mild Acidolysis | Oxalyl chloride in methanol | Selective deprotection of N-Boc groups; demonstrates mild conditions. | libretexts.org |

| Lewis Acid Catalysis | Sn(OTf)₂ | Used for selective N-Boc deprotection, highlighting alternative Lewis acids. | youtube.com |

| Clay Catalysis | Montmorillonite K10 clay | Selectively cleaves aromatic N-Boc groups over aliphatic N-Boc groups. | youtube.com |

Electrophilic Aromatic Substitution Reactivity of Substituted Phenols

A key transformation for phenolic esters like this compound under EAS conditions (typically involving a Lewis acid catalyst) is the Fries rearrangement . wikipedia.orgorganic-chemistry.org This reaction involves the migration of the acyl group (in this case, the tert-butoxycarbonyl group) from the phenolic oxygen to the aromatic ring, yielding hydroxy aryl ketones. wikipedia.org The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which coordinate to the carbonyl oxygen. organic-chemistry.org This coordination polarizes the ester C-O bond, facilitating the generation of an acylium cation electrophile, which then attacks the aromatic ring. wikipedia.org

The regioselectivity of the Fries rearrangement is dependent on reaction conditions, such as temperature and solvent, and can yield both ortho and para products. wikipedia.orgorganic-chemistry.org For this compound, where the para position is blocked, the rearrangement would exclusively yield the ortho-acylated product, 2-hydroxy-5-(tert-butoxycarbonyl)phenol. Lower temperatures generally favor the formation of the para isomer, while higher temperatures favor the ortho isomer, which is often the thermodynamically more stable product due to chelation between the hydroxyl group and the carbonyl group with the Lewis acid. organic-chemistry.org

A photochemical version, the photo-Fries rearrangement, can also occur via a radical mechanism and does not require a catalyst. wikipedia.org

Table 2: Regioselectivity in the Fries Rearrangement

| Condition | Favored Product | Rationale | Reference |

| Low Temperature | para-isomer | Kinetically controlled product. | organic-chemistry.org |

| High Temperature | ortho-isomer | Thermodynamically controlled product (chelation stabilization). | organic-chemistry.org |

Transesterification and Metathesis Reactions of Related Boronate Esters

While this compound is not itself a boronate ester, its synthesis may involve intermediates that are, or it could be used to prepare more complex molecules containing boronate ester functionalities. Boronate esters, such as pinacol (B44631) boronates, are crucial intermediates in organic synthesis, most notably in Suzuki cross-coupling reactions. The deprotection of these esters to furnish the free boronic acid is a critical step.

A common and efficient method for the deprotection of boronate esters is transesterification . youtube.com This reaction is particularly useful for robust esters like pinacol boronates, which can be resistant to simple hydrolysis. A facile approach involves reacting the boronate ester with another boronic acid, such as methyl boronic acid, in the presence of a mild acid catalyst like trifluoroacetic acid. youtube.com The equilibrium is driven by the formation of a more volatile or easily removable diol ester of the reagent boronic acid. youtube.com

For a hypothetical boronate ester derived from a related phenol, such as 4-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester, this transesterification would proceed as follows: The pinacol ester would be treated with methyl boronic acid. The reaction would yield the desired 4-(tert-butoxycarbonyloxy)phenylboronic acid, along with methylboronic acid pinacol ester, which can be removed under reduced pressure. The final product is obtained after hydrolysis of any resulting boroxine (B1236090) anhydrides. youtube.com This method is valued for its mild conditions, which would be compatible with the Boc protecting group, and for the straightforward purification process that avoids harsh chromatography. youtube.com

Metathesis reactions involving boronate esters are less common than transesterification but represent an area of ongoing research in boron chemistry.

Applications in Advanced Organic Synthesis and Chemical Transformations

Utility as a Reagent in Carbon-Carbon Bond Formation

Beyond its role as a protecting group, 4-(tert-butoxycarbonyloxy)phenol can be derivatized and utilized as a key reagent in carbon-carbon bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com The boronic acid derivative of this compound, namely 4-(tert-butoxycarbonyloxy)phenylboronic acid or its pinacol (B44631) ester, is a valuable building block in these reactions. sigmaaldrich.com This reagent allows for the introduction of a protected phenol (B47542) moiety onto an aromatic or vinylic framework.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org The presence of a base is crucial for the transmetalation step. youtube.com

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl Halide (Ar-X) | 4-(tert-Butoxycarbonyloxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ar-C₆H₄-OBoc |

This strategy has been employed in the synthesis of various biphenyl (B1667301) compounds and other complex structures where a phenolic group is required at a specific position. researchgate.net The Boc-protected phenol can be carried through several synthetic steps and then deprotected at a later stage to reveal the free phenol.

Other Functional Group Interconversions Facilitated by the tert-Butoxycarbonyloxy Moiety

The tert-butoxycarbonyloxy group can also facilitate other types of chemical transformations beyond its primary role as a protecting group. Functional group interconversion refers to the conversion of one functional group into another through various chemical reactions such as substitution, addition, elimination, oxidation, or reduction. solubilityofthings.comimperial.ac.uk

For instance, the electron-withdrawing nature of the carbonate group can influence the reactivity of the aromatic ring, potentially directing electrophilic aromatic substitution reactions. While the primary function of the Boc group is protection, its electronic effects on the molecule should not be disregarded.

Furthermore, the conversion of the phenolic hydroxyl group into a tert-butoxycarbonyl carbonate changes its chemical properties, which can be exploited in certain synthetic strategies. For example, the transformation of an alcohol to a sulfonate ester is a common method for converting a poor leaving group (hydroxyl) into a good one. ub.eduvanderbilt.edu While not a direct function of the Boc group itself, the initial protection of the phenol allows for other transformations to occur on the molecule without interference from the acidic proton of the phenol. bham.ac.uk

Polymer Chemistry and Materials Science Applications

Synthesis of Monomers and Copolymers Containing the 4-(Tert-butoxycarbonyloxy)phenol Moiety

The this compound moiety is typically incorporated into polymers by first creating a monomer derivative, such as 4-((tert-butoxycarbonyl)oxy)styrene (TBSS). This monomer can then be polymerized or copolymerized with other monomers to tailor the final properties of the material. researchgate.net For instance, copolymers of 4-(tert-butoxycarbonyloxy)styrene and sulfur dioxide have been synthesized, demonstrating the versatility of this chemical building block. researchgate.netresearchgate.net Another approach involves synthesizing acrylate (B77674) copolymers with repeating units like 2-(tert-butoxycarbonyloxy)ethyl acrylate (BHEA), which can be prepared by reacting 2-hydroxyethyl acrylate (HEA) with di-tert-butyl dicarbonate (B1257347). acs.org These monomers serve as platforms for creating a wide range of functional polymers.

Table 1: Effect of Polymerization Conditions on Poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone] (TBSS) Synthesis This table is generated based on findings that polymerization conditions affect copolymer outcomes. researchgate.net

| Parameter | Influence |

|---|---|

| Temperature | Affects the rate of polymerization and initiator decomposition. |

| Monomer Feed Ratio | Directly influences the final copolymer composition (ratio of styrene (B11656) to sulfone units). |

Design and Characterization of Photoresist Polymers

Polymers containing the this compound unit are crucial in the formulation of photoresists, particularly for deep-UV (248 nm), ArF (193 nm), and EUV (13.5 nm) lithography. nih.gov The fundamental principle involves using the BOC group to protect the phenolic hydroxyl group on a polymer like poly(p-hydroxystyrene). nih.gov This protection renders the polymer insoluble in the aqueous base developers used in lithography. nih.govresearchgate.net The film-forming resin is a core component of the photoresist, largely defining its fundamental properties such as hardness, adhesion, and thermal stability. alfa-chemistry.com

These materials are key components of chemically amplified (CA) resist systems. nih.gov A CA resist formulation includes the BOC-protected polymer and a photoacid generator (PAG). nih.govresearchgate.net Upon exposure to light of a specific wavelength, the PAG generates a strong acid. nih.govresearchgate.net During a subsequent post-exposure bake (PEB), this photogenerated acid catalyzes the deprotection of the BOC groups. nih.govchemrxiv.org This catalytic reaction removes the protecting group, converting the insoluble polymer back into an alkali-soluble one (poly(p-hydroxystyrene)) and releasing carbon dioxide and isobutylene. chemrxiv.org This change in solubility allows for the creation of a positive-tone pattern in the resist film. researchgate.net The deprotection reaction can proceed through multiple pathways, with the initial step being the protonation of one of the oxygen atoms on the t-BOC group by the acid. chemrxiv.org This catalytic chain reaction means a single acid molecule can induce hundreds or thousands of deprotection events, greatly enhancing the photosensitivity of the resist. researchgate.net

The performance of photoresists derived from this compound is evaluated by several key metrics.

Sensitivity refers to the minimum energy dose required to induce the desired chemical change in the resist. nih.gov Chemically amplified resists show high sensitivity due to the catalytic nature of the deprotection reaction. nih.govresearchgate.net For example, a resist based on a modified phenolic resin with about 25 mol% BOC protection achieved a sensitivity of approximately 190 mJ/cm². nih.gov

Contrast describes the sharpness of the transition between exposed and unexposed regions, which determines the resolution of the features that can be printed. The deprotection of the tert-butyl group in ester-based polymers leads to the formation of a carboxyl group, which has higher solubility in the developer than the phenol (B47542) hydroxyl group, resulting in increased contrast. chemrxiv.org

Resolution is the ability to print fine features. nih.gov A resist system using a BOC-protected phenolic resin demonstrated the ability to resolve features with a 4 μm mask. nih.gov

Line Edge Roughness (LER) is a critical parameter in advanced lithography, representing the deviation of a feature edge from a straight line. The diffusion of the photogenerated acid can impact LER. researchgate.net

Table 2: Performance of a Chemically Amplified Photoresist Data based on research into a CA positive resist using BOC-protected phenolic resin. nih.gov

| Performance Metric | Value / Observation |

|---|---|

| BOC Protection Ratio | ~25 mol% |

| Sensitivity | ~190 mJ/cm² |

| Resolution | Excellent with a 4 μm mask |

| Developer Resistance | Good alkali developer resistance |

Development of Dismantlable Adhesion Systems

The stimuli-responsive nature of the BOC group is also harnessed to create dismantlable adhesion systems. nih.govacs.org These systems are designed to provide strong adhesion during use but can be easily debonded on demand. nih.govresearchgate.net This is achieved by synthesizing pressure-sensitive adhesive copolymers containing units like 2-(tert-butoxycarbonyloxy)ethyl acrylate (BHEA) along with other monomers such as 2-ethylhexyl acrylate (2EHA) and 2-hydroxyethyl acrylate (HEA). acs.orgresearchgate.net

The debonding process is triggered by an external stimulus, typically heat. researchgate.net The deprotection of the BOC groups within the adhesive layer leads to the evolution of carbon dioxide and isobutene gas, which creates voids and reduces the adhesive strength. nih.gov To achieve both thermal stability during use and a rapid response for debonding, thermally latent acids can be incorporated into the adhesive formulation. researchgate.net Upon heating, these compounds release an acid that catalyzes the BOC deprotection, causing a significant drop in peel strength and allowing for easy dismantling. nih.govresearchgate.net

Structure-Property Relationships in Polymer Architectures

The relationship between the polymer's structure and its macroscopic properties is critical. In copolymers containing the this compound moiety, the composition and monomer sequence distribution significantly influence the material's characteristics. researchgate.netscribd.com

For example, in poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone] (TBSS), increasing the sulfur dioxide content in the copolymer has distinct effects. researchgate.net While it leads to an increase in the glass transition temperature (Tg), it also lowers the onset temperature for thermal deprotection. researchgate.net For imaging applications, a higher SO2 content was found to decrease the extent of BOC removal at a given exposure dose, which was attributed to differences in the catalytic chain length and diffusion distance of the photogenerated acid. researchgate.net This demonstrates a clear trade-off between thermal stability and photosensitivity based on the copolymer's structure. Similarly, in dismantlable adhesives, the comonomer composition is precisely controlled to manage properties like glass transition temperature and adhesive strength. researchgate.net

Thermal Properties

The thermal behavior of poly(4-(tert-butoxycarbonyloxy)styrene) is characterized by its glass transition temperature (T_g) and its thermal stability, which is often assessed through thermogravimetric analysis (TGA).

The glass transition temperature (T_g) represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For the homopolymer of 4-((tert-butoxycarbonyl)oxy)styrene, the T_g has been reported to be approximately 125 °C. ibm.com In copolymers, such as those with sulfur dioxide (SO₂), the T_g has been observed to increase with a higher incorporation of the SO₂ comonomer. ibm.com

The thermal stability of poly(4-(tert-butoxycarbonyloxy)styrene) is a crucial factor, particularly for its applications as a photoresist precursor where controlled thermal processing is required. The polymer undergoes a characteristic thermal deprotection reaction where the tert-butoxycarbonyl (BOC) protecting group is removed. This deprotection step typically occurs at temperatures around 200 °C, leading to the formation of poly(4-hydroxystyrene) and the release of isobutene and carbon dioxide. polymersource.ca Following the removal of the BOC group, the main polymer backbone of the resulting poly(4-hydroxystyrene) exhibits its own distinct thermal decomposition profile at higher temperatures.

| Thermal Property | Value | Notes |

| Glass Transition Temperature (T_g) | ~125 °C | For the homopolymer. ibm.com |

| Deprotection Temperature | ~200 °C | Removal of the tert-butoxycarbonyl group. polymersource.ca |

Mechanical Properties

The mechanical properties of polymer films are essential for their practical applications, providing information about their strength and durability. The Young's modulus, for instance, is a measure of a material's stiffness.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms

The chemical transformations involving 4-(tert-butoxycarbonyloxy)phenol are primarily centered around the cleavage of the tert-butoxycarbonyl (Boc) group. Understanding the mechanisms of these reactions is essential for its application in organic synthesis.

Nucleophilic Acyl Substitution

The deprotection of this compound often proceeds through a nucleophilic acyl substitution mechanism, particularly under basic conditions. researchgate.netmasterorganicchemistry.com In this two-step process, a nucleophile first attacks the electrophilic carbonyl carbon of the carbonate group, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequently, this intermediate collapses, and the phenoxide ion is eliminated as the leaving group, which is then protonated to yield the final phenol (B47542) product. libretexts.org The reaction is effectively an addition-elimination process. masterorganicchemistry.com The stability of the leaving group, the p-substituted phenoxide, plays a significant role in the reaction's feasibility. libretexts.org

The general mechanism can be outlined as follows:

Addition of the Nucleophile: The nucleophile (e.g., hydroxide, alkoxide) attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A transient species with a tetrahedral geometry around the former carbonyl carbon is formed.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl group and expelling the 4-hydroxyphenoxide ion.

Protonation: The phenoxide ion is protonated by a suitable proton source in the reaction mixture to give 4-hydroxyphenol.

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution is influenced by both the stability of the carbonyl group and the ability of the substituent to act as a leaving group. libretexts.org

Deprotonation Pathways

The deprotection of the Boc group from phenols can be achieved under basic conditions, highlighting the lability of this protecting group to bases. researchgate.net Studies have shown that various bases can effectively cleave the Boc group from phenols, providing an alternative to acidic deprotection methods which might cause side reactions. researchgate.net The base-catalyzed deprotection is significant as it allows for selective removal of the Boc group in the presence of other acid-sensitive functionalities. acsgcipr.org

The susceptibility of the Boc group on phenols to basic cleavage is influenced by electronic effects. Electron-withdrawing groups on the phenol can enhance the lability, while electron-donating groups can make the cleavage more difficult under mild basic conditions. researchgate.net The choice of base and solvent system is critical for achieving efficient deprotection. researchgate.net

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 N NaOH | MeOH (2/1) | 10 | 94 |

| 10% Piperidine | CHCl3 | 4 | 92 |

| 1% Piperidine | CHCl3 | 36 | 92 |

| 10% DBU | CHCl3 | 3 | 83 |

| 0.5% MeONa | CHCl3 | 1 | 88 |

Radical Cation Dynamics and Reactivity in Polymer Systems

In the context of polymer chemistry, particularly in chemically amplified resists used in microlithography, the behavior of radical cations of polymers containing this compound moieties is of great interest. Upon exposure to ionizing radiation, such as electron beams or extreme ultraviolet (EUV) light, radical cations are formed within the polymer matrix. The subsequent dynamics of these radical cations, including deprotonation, are fundamental to the acid generation process that drives the patterning of the resist.

Investigations into poly(4-hydroxystyrene) (PHS) polymers partially or fully protected with tert-butoxycarbonyl (t-BOC) groups have revealed that the deprotonation of the polymer radical cation is a key step. The t-BOC group, which is electron-donating in the monomeric cation, can exhibit electron-accepting behavior in the polymer cation due to interactions between substituents. This change in electronic character can destabilize the radical cation, leading to a high deprotonation efficiency.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the electronic structure, stability, and reactivity of this compound and related molecules.

Molecular Orbital Analysis and Electron Density Distribution

Molecular orbital theory helps in understanding the chemical reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. organic-chemistry.orgrsc.org

For substituted phenols, the nature and position of the substituent significantly influence the electron density distribution in the aromatic ring and the energies of the frontier molecular orbitals. ucc.edu.ghresearchgate.net Electron-donating groups generally increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups lower the HOMO energy. In this compound, the carbonate group acts as a substituent, and its electronic effect can be analyzed through computational methods. Natural Bond Orbital (NBO) analysis can further elucidate the charge delocalization and hyperconjugative interactions within the molecule. organic-chemistry.org

Conformer Analysis and Energy Landscapes

The tert-butoxycarbonyl group can adopt different conformations relative to the phenol ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Studies on related molecules, such as 4-substituted-6-methyl-4-hydroxy-2-pyrones, have shown that substituents on the 4-hydroxy group can have a marked preference for a specific conformation in both solution and the solid state. ethz.ch For the tert-butoxycarbonyl group, both cis and trans conformations of the urethane (B1682113) amide bond have been observed in crystals, with their relative energies being nearly equal in some cases. researchgate.net Computational modeling can map the potential energy surface to determine the preferred geometry and rotational barriers.

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for studying reaction mechanisms by characterizing the structures and energies of transition states. duq.edu For the deprotection of this compound, DFT calculations can be used to model the reaction pathway of nucleophilic acyl substitution. This involves locating the transition state structure for the nucleophilic attack on the carbonyl carbon and the subsequent elimination of the phenoxide. The calculated activation energy provides a quantitative measure of the reaction rate. Such studies can help in understanding the factors that influence the lability of the Boc group under different conditions.

Molecular Dynamics Simulations in Materials Science Contexts

Molecular dynamics (MD) simulations are employed to study the behavior of materials at the atomic level. In the context of polymers containing this compound units, MD simulations can provide insights into the physical and thermal properties of these materials. For instance, simulations of phenolic polymers can predict properties like density and glass transition temperature (Tg). osti.gov

While specific MD simulations on materials composed solely of this compound may not be widely reported, the principles can be applied to understand how the incorporation of this moiety affects the properties of a polymer. Simulations can model the chain packing, intermolecular interactions, and the response of the material to external stimuli like temperature and pressure. For example, reactive molecular dynamics simulations have been used to study the shock-induced chemistry of phenolic polymers, revealing mechanisms of bond breaking and formation under extreme conditions. osti.gov

Structure-Reactivity Relationship Studies through Theoretical Models

Theoretical and computational models are instrumental in elucidating the intricate relationship between the molecular structure of this compound and its chemical reactivity. These models provide a quantum-mechanical lens to interpret and predict the molecule's behavior, particularly the lability of the tert-butoxycarbonyl (Boc) protecting group under various conditions. By analyzing electron distribution, orbital energies, and electrostatic potential, these computational approaches offer insights that complement experimental observations.

The reactivity of Boc-protected phenols is significantly influenced by the electronic properties of substituents on the aromatic ring. Theoretical models explain this by calculating the electron density at various points in the molecule. For instance, the stability of the Boc group is closely tied to the electrophilicity of the carbonyl carbon atom within the carbonate linkage.

Molecular Electrostatic Potential (MEP) maps are another powerful tool, providing a visual representation of the charge landscape across the molecule. In the case of this compound, MEP maps would illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting the carbonyl carbon as a site susceptible to nucleophilic attack.

Experimental studies on the base-lability of Boc-protected phenols provide strong evidence for these structure-reactivity relationships, which can be rationalized through theoretical models. The ease of cleavage of the Boc group is highly dependent on the nature of the substituent on the benzene (B151609) ring. Electron-withdrawing groups enhance the rate of deprotection, while electron-releasing groups render the Boc group more stable. researchgate.net

This phenomenon is attributed to the substituent's effect on the phenoxide leaving group's stability and the electrophilicity of the carbonyl carbon. An electron-withdrawing group stabilizes the resulting phenoxide ion through resonance or inductive effects, making it a better leaving group. Concurrently, it increases the partial positive charge on the carbonyl carbon, making it a more favorable target for nucleophiles. Conversely, electron-donating groups destabilize the potential phenoxide and decrease the electrophilicity of the carbonyl carbon, thus slowing down the cleavage reaction. researchgate.net

The following table, based on experimental findings, illustrates the effect of substituents on the deprotection of various Boc-protected phenols using piperidine, a common base. The time required for deprotection serves as a direct measure of the compound's reactivity.

| Compound Name | Substituent on Phenyl Ring | Electronic Effect of Substituent | Time for Deprotection (10% Piperidine/CHCl3) |

|---|---|---|---|

| 4-(Tert-butoxycarbonyloxy)nitrobenzene | -NO2 (para) | Strongly Electron-Withdrawing | 1.3 hours |

| 4-(Tert-butoxycarbonyloxy)benzonitrile | -CN (para) | Electron-Withdrawing | 4 hours |

| 1-Tert-butoxycarbonyloxybenzene | -H | Neutral | > 48 hours (stable) |

| 4-(Tert-butoxycarbonyloxy)toluene | -CH3 (para) | Electron-Releasing | > 48 hours (stable) |

Data synthesized from experimental results on base-lability of Boc-protected phenols. The deprotection times illustrate the structure-reactivity relationship where electron-withdrawing groups enhance reactivity towards base-mediated cleavage. researchgate.net

Theoretical models would predict this trend by calculating the relative energies of the transition states for the nucleophilic attack on the carbonyl carbon for each substituted compound. For the nitro-substituted phenol, the models would show a lower activation energy barrier for deprotection compared to the methoxy-substituted analogue, consistent with the experimental observation of faster reaction times. researchgate.net Steric hindrance is also a critical factor; the bulky tert-butyl group itself provides significant steric protection, and its influence on the conformation and accessibility of the reactive center is a key aspect analyzed in computational models. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes and Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 4-(tert-butoxycarbonyloxy)phenol and the subsequent deprotection of the tert-butoxycarbonyl (Boc) group are fundamental processes in organic synthesis. wikipedia.org While current methods are effective, there is a continuous drive towards greater efficiency, sustainability, and selectivity. Future research is poised to focus on several key areas:

Green and Catalyst-Free Conditions: A significant trend in modern chemistry is the development of environmentally benign synthetic protocols. Research into the O-tert-butoxycarbonylation of phenols using water as a medium and without the need for a catalyst represents a major step forward. mobt3ath.com Future work will likely aim to expand the substrate scope and optimize these catalyst-free aqueous systems, potentially using microwave irradiation to accelerate reaction times and improve yields. organic-chemistry.org The development of methods that avoid organic catalysts and side products is a distinct advantage for multi-step syntheses. mobt3ath.com

Novel Catalytic Systems: While catalyst-free systems are ideal, the development of new, highly efficient catalysts remains a crucial research avenue. Efforts are being directed towards discovering catalysts that are reusable, operate under mild conditions, and offer high chemoselectivity, particularly for complex molecules with multiple functional groups. For instance, erbium triflate (Er(OTf)₃) has shown promise as a recyclable catalyst for the formation of tert-butyl ethers and could be explored for the efficient synthesis of Boc-protected phenols. organic-chemistry.org The goal is to move beyond traditional catalysts like 4-dimethylaminopyridine (B28879) (DMAP), which can be required in significant amounts. researchgate.net

Selective Protection and Deprotection: In the synthesis of complex natural products and pharmaceuticals, the ability to selectively protect one phenolic hydroxyl group over others is paramount. Future research will likely focus on developing catalytic systems that can differentiate between electronically and sterically similar hydroxyl groups. Similarly, developing orthogonal deprotection strategies that leave other protecting groups intact is a high priority. While the Boc group is known for its acid lability, its cleavage under specific basic conditions has been demonstrated, offering an alternative pathway that can avoid side reactions associated with strong acids. researchgate.netresearchgate.net Further exploration of mild basic or nucleophilic conditions for deprotection could yield highly selective methods. researchgate.net

| Catalyst/System | Reaction | Key Advantages | Research Focus |

| Water (Catalyst-Free) | O-Boc Protection/Deprotection | Environmentally benign, no catalyst needed, high yields. mobt3ath.com | Expanding substrate scope, optimization for complex molecules. |

| Erbium Triflate (Er(OTf)₃) | Ether Formation | Reusable, solvent-free conditions, mild. organic-chemistry.org | Application to Boc-protection of phenols, scalability. |

| Mild Basic Conditions | O-Boc Deprotection | Avoids acid-sensitive functional groups, alternative selectivity. researchgate.netresearchgate.net | Fine-tuning base strength and conditions for higher selectivity. |

Advanced Applications in Smart Materials and Responsive Chemical Systems

The unique structure of this compound, featuring a latent phenolic functionality, makes it an attractive building block for the creation of smart materials and responsive systems. These are materials designed to change their properties in response to external stimuli.

Future research in this area could explore:

Stimuli-Responsive Polymers: The Boc group is cleavable under acidic conditions or at elevated temperatures. youtube.com This property can be harnessed to design polymers that change their solubility, conformation, or release an active molecule upon encountering a specific pH trigger or thermal stimulus. For example, incorporating this compound into a polymer backbone could create a material that becomes more hydrophilic or releases a phenolic compound when exposed to an acidic environment. Such polymers could find applications in drug delivery, sensors, or smart coatings.

Self-Healing Materials: Phenolic compounds are known for their ability to form cross-linked polymer networks. nih.gov Researchers could investigate the use of this compound as a "caged" cross-linking agent. A polymer containing this moiety could be stable until a stimulus (e.g., acid) removes the Boc group, exposing the phenol (B47542) which can then react to form new cross-links and repair damage within the material.

Functional Surfaces and Nanomaterials: Grafting this compound onto surfaces or nanoparticles could allow for the controlled modification of surface properties. mdpi.com For example, a surface could be initially hydrophobic and then switched to hydrophilic upon deprotection. This could be used to create switchable chromatographic materials or sensors where the binding properties are externally controlled. The development of dendrons functionalized with Boc-protected groups for grafting onto materials like silica (B1680970) or titanium dioxide illustrates a step in this direction. mdpi.com

Integration with Automation and High-Throughput Experimentation Platforms

The fields of organic synthesis and materials science are increasingly benefiting from automation and high-throughput experimentation (HTE). These platforms allow for the rapid screening of reaction conditions, catalysts, and substrates, dramatically accelerating the pace of discovery.

Future applications of this compound in this context include:

Rapid Catalyst Screening: Automated synthesis platforms can be employed to rapidly test a large library of potential catalysts for the synthesis of this compound or for its selective deprotection. This would accelerate the discovery of novel catalytic systems discussed in section 8.1.

Optimization of Polymer Synthesis: When using this compound as a monomer for functional polymers, HTE platforms can be used to quickly optimize polymerization conditions, monomer ratios, and stimuli-response profiles. This would allow for the fine-tuning of material properties for specific applications in a fraction of the time required by traditional methods.

Discovery of New Reactions: By combining this compound with a diverse set of reactants and catalysts in an automated fashion, it may be possible to discover entirely new and unexpected chemical transformations, expanding its synthetic utility.

Deeper Mechanistic Understanding of Complex Chemical Transformations and Intermolecular Interactions

While many reactions involving the Boc group are well-understood, a deeper mechanistic insight, aided by computational and advanced spectroscopic techniques, can lead to further optimization and new applications.

Key areas for future mechanistic investigation include:

Solvent and Additive Effects: The role of the solvent and various additives in the O-Boc protection and deprotection is often crucial but not always fully understood. For instance, the mechanism for the water-mediated, catalyst-free deprotection is proposed to involve hydrogen bonding that activates the carbonyl group. mobt3ath.com Detailed computational modeling and kinetic studies could provide a more precise understanding of these intermolecular interactions, enabling the rational design of more efficient reaction systems.

Base-Mediated Deprotection: The mechanism of base-labile Boc cleavage from phenols is of significant interest as it offers an alternative to acid-based methods. researchgate.net A deeper understanding of how the electronic nature of the phenol and the choice of base influence the reaction pathway could lead to the development of highly selective deprotection protocols that are orthogonal to other protecting groups.

Exploration of New Chemical Reactivities and Functionalizations Beyond Current Scope

Beyond its role as a simple protected phenol, the unique electronic and steric properties of this compound could be exploited for novel chemical transformations.

Unexplored avenues include:

Directed Ortho-Metalation: The tert-butoxycarbonyl group, with its carbonyl oxygen, could potentially act as a directed metalation group (DMG). Research could explore whether lithiation or other metalation reactions can be directed to the ortho position of the benzene (B151609) ring, allowing for the introduction of new functional groups at a specific location. This would provide a powerful tool for creating highly substituted phenol derivatives.

Novel Coupling Reactions: The development of new palladium, copper, or visible-light-promoted cross-coupling reactions is a vibrant area of organic synthesis. nih.govorgsyn.org Future work could investigate the reactivity of this compound as a coupling partner in reactions that are currently underexplored for this substrate. This could open new pathways to complex biaryl compounds or other structures relevant to medicinal chemistry and materials science.

Electrochemical Applications: The redox properties of phenols are central to their role as antioxidants. nih.gov Research into the electrochemical behavior of this compound could be revealing. It could be explored as a precursor for generating phenoxyl radicals under electrochemical control, potentially for applications in electrosynthesis or as a component in redox-active materials.

Q & A

Q. Key Methodological Considerations :

- Reagent selection : Boc₂O is preferred for its stability and compatibility with phenolic hydroxyl groups.

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are common for their inertness.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the product from unreacted starting materials .

Advanced: How do steric and electronic effects govern the reactivity of this compound in nucleophilic substitution reactions?

The tert-butoxycarbonyl group introduces significant steric bulk, which can hinder nucleophilic attack at the carbonyl carbon. Electronic effects from the electron-withdrawing carbonyl group activate the adjacent oxygen, making the Boc-protected phenol a better leaving group in acidic conditions. For instance, in the synthesis of cyclopropane derivatives, the Boc group was selectively cleaved using Zn in i-PrOH/1N HCl, leveraging both steric accessibility and electronic destabilization of the intermediate .

Q. Experimental Validation :

- Kinetic studies : Compare reaction rates of Boc-protected vs. unprotected phenols under identical conditions.

- Computational modeling : Density functional theory (DFT) can predict charge distribution and steric barriers .

Basic: What analytical techniques are essential for characterizing this compound?

Q. Nuclear Magnetic Resonance (NMR) :

Q. Infrared Spectroscopy (IR) :

Q. High-Performance Liquid Chromatography (HPLC) :

Advanced: What strategies mitigate decomposition of this compound under basic or oxidative conditions?

The Boc group is labile under strong acidic or basic conditions. To enhance stability:

- pH control : Maintain neutral to mildly acidic conditions (pH 5–7) during reactions.

- Additives : Use radical scavengers (e.g., BHT) to prevent oxidation of the phenolic moiety.

- Temperature : Avoid prolonged heating above 40°C, as thermal decomposition accelerates .

Case Study : In the synthesis of LSD1 inhibitors, the Boc-protected intermediate was stored at –20°C under nitrogen to prevent hydrolysis .

Basic: How is this compound utilized in biomedical research?

It serves as a key intermediate in drug discovery, particularly for:

- Enzyme inhibitors : The Boc group protects phenolic hydroxyls during multi-step syntheses of histone demethylase inhibitors (e.g., CBB3001) .

- Prodrug design : The group enhances solubility and controls release kinetics in vivo.

Example : CBB3001, derived from this compound, selectively inhibits teratocarcinoma cell growth by targeting LSD1 .

Advanced: What computational tools predict the regioselectivity of this compound in electrophilic aromatic substitution?

- Molecular Electrostatic Potential (MEP) maps : Identify electron-rich regions susceptible to electrophiles.

- Hammett substituent constants : Quantify electronic effects of the Boc group. For example, the meta-directing nature of the Boc group can be modeled using σ values .

Validation : Compare predicted vs. experimental outcomes in nitration or halogenation reactions.

Basic: What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : In airtight containers with desiccants, away from light and moisture .

Advanced: How does the Boc group influence the pharmacokinetic properties of phenolic derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.